molecular formula C16H14N4O B12947059 N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide CAS No. 819858-19-0

N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide

Cat. No.: B12947059
CAS No.: 819858-19-0
M. Wt: 278.31 g/mol
InChI Key: PNRDQJMQMSKQKQ-UHFFFAOYSA-N
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Description

N-(4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)phenyl)acetamide is a compound that features a benzimidazole moiety, which is a five-membered heterocyclic structure containing nitrogen atoms. Benzimidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)phenyl)acetamide typically involves the condensation of 2-aminobenzimidazole with 4-formylphenylacetamide under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, making it effective against certain diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)phenyl)acetamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other benzimidazole derivatives. This makes it a valuable compound for developing new therapeutic agents .

Properties

CAS No.

819858-19-0

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-ylmethylideneamino)phenyl]acetamide

InChI

InChI=1S/C16H14N4O/c1-11(21)18-13-8-6-12(7-9-13)17-10-16-19-14-4-2-3-5-15(14)20-16/h2-10H,1H3,(H,18,21)(H,19,20)

InChI Key

PNRDQJMQMSKQKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N2

Origin of Product

United States

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